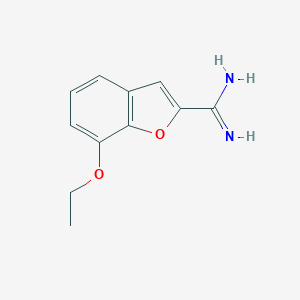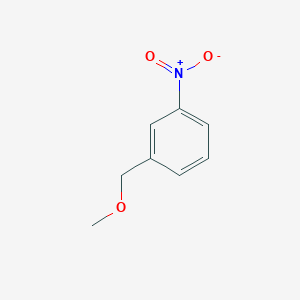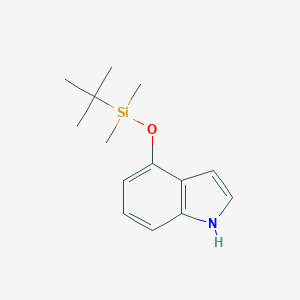
2,3-dimethoxy-N-(4-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-N-(4-pyridinyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a benzamide derivative that is synthesized through a multi-step process, and it has been found to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-pyridinyl)benzamide is not fully understood. However, studies have shown that 2,3-dimethoxy-N-(4-pyridinyl)benzamide can interact with various molecular targets, including enzymes, receptors, and ion channels. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs) and activate the caspase cascade, leading to apoptosis in cancer cells. It has also been found to modulate the activity of the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has also been found to exhibit neuroprotective properties and improve cognitive function and memory. Additionally, 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit anti-inflammatory properties and can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2,3-dimethoxy-N-(4-pyridinyl)benzamide in lab experiments is its potential applications in various fields of scientific research. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising compound for further research. However, one of the limitations of using 2,3-dimethoxy-N-(4-pyridinyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2,3-dimethoxy-N-(4-pyridinyl)benzamide. One of the significant directions is to explore its potential applications in the treatment of various types of cancer. Studies have shown that 2,3-dimethoxy-N-(4-pyridinyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. Further research is needed to determine its effectiveness in vivo and its potential side effects.
Another future direction for research on 2,3-dimethoxy-N-(4-pyridinyl)benzamide is to explore its potential applications in the treatment of neurodegenerative diseases. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit neuroprotective properties and improve cognitive function and memory. Further research is needed to determine its effectiveness in vivo and its potential side effects.
Conclusion:
In conclusion, 2,3-dimethoxy-N-(4-pyridinyl)benzamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process and has been found to exhibit interesting biochemical and physiological effects. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has potential applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to determine its effectiveness in vivo and its potential side effects.
Synthesis Methods
The synthesis of 2,3-dimethoxy-N-(4-pyridinyl)benzamide involves a multi-step process that begins with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinylamine to produce the intermediate product, 2,3-dimethoxy-N-(4-pyridinyl)benzamide. The final step involves the reduction of the intermediate product with sodium borohydride to obtain the desired product, 2,3-dimethoxy-N-(4-pyridinyl)benzamide.
Scientific Research Applications
2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit potential applications in various fields of scientific research. One of the significant applications of 2,3-dimethoxy-N-(4-pyridinyl)benzamide is in the field of cancer research. Studies have shown that 2,3-dimethoxy-N-(4-pyridinyl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Another potential application of 2,3-dimethoxy-N-(4-pyridinyl)benzamide is in the field of neuroscience. 2,3-dimethoxy-N-(4-pyridinyl)benzamide has been found to exhibit neuroprotective properties and can protect neurons from oxidative stress-induced damage. It has also been found to improve cognitive function and memory in animal models.
properties
CAS RN |
667886-02-4 |
|---|---|
Product Name |
2,3-dimethoxy-N-(4-pyridinyl)benzamide |
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,3-dimethoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-5-3-4-11(13(12)19-2)14(17)16-10-6-8-15-9-7-10/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
MDMFDOVLGAFPGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=NC=C2 |
solubility |
38.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)


